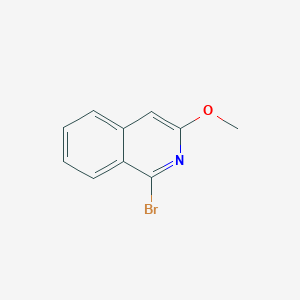

1-Bromo-3-methoxyisoquinoline

説明

1-Bromo-3-methoxyisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a bromine atom at position 1 and a methoxy group (-OCH₃) at position 3. Isoquinoline derivatives are critical in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization. The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the methoxy group influences solubility and electronic distribution.

特性

IUPAC Name |

1-bromo-3-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIAXAXMGFTMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541827 | |

| Record name | 1-Bromo-3-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55086-52-7 | |

| Record name | 1-Bromo-3-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 3-methoxyisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 1-Bromo-3-methoxyisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.

化学反応の分析

Types of Reactions: 1-Bromo-3-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted isoquinolines.

- Oxidation reactions produce isoquinoline carboxylic acids or aldehydes.

- Reduction reactions result in tetrahydroisoquinoline derivatives.

科学的研究の応用

1-Bromo-3-methoxyisoquinoline has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of 1-Bromo-3-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

類似化合物との比較

3-Bromo-1-methoxyisoquinoline (CAS 4876-10-2)

- Molecular Formula: C₁₀H₈BrNO

- Key Differences : Bromine and methoxy groups are swapped (positions 3 and 1 vs. 1 and 3 in the target compound).

- Implications : Positional isomerism alters electronic effects. The bromine at position 3 may deactivate the ring differently, affecting reactivity in Suzuki-Miyaura couplings .

4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)

7-Bromo-1-chloroisoquinoline (CAS BRN 8404252)

- Molecular Formula : C₉H₅BrClN

- Key Differences : Chlorine replaces methoxy at position 1; bromine is at position 5.

- Properties : Yellow solid; used as an organic synthesis intermediate.

- Implications : The electron-withdrawing chlorine increases electrophilicity compared to methoxy, favoring nucleophilic substitution .

Functional Analogs

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Key Differences : Pyridine core (smaller ring) with methyl at position 3 instead of methoxy.

- Properties: Lower molecular weight (172.02 g/mol vs. ~238.08 g/mol for isoquinoline analogs).

- Implications : Pyridine’s simpler structure reduces steric hindrance but offers fewer sites for functionalization .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism: Bromine placement significantly impacts reactivity. For example, 1-bromo derivatives are more reactive in nucleophilic substitutions than 3- or 4-bromo analogs due to proximity to the nitrogen atom in isoquinoline.

- Substituent Effects: Methoxy groups enhance solubility in polar solvents compared to methyl or halogens. Chlorine in 7-bromo-1-chloroisoquinoline increases toxicity relative to methoxy-substituted analogs .

- Synthetic Utility: Isoquinoline bromides are pivotal in synthesizing pharmaceuticals (e.g., kinase inhibitors), whereas pyridine analogs like 2-bromo-3-methylpyridine are used in agrochemicals .

生物活性

1-Bromo-3-methoxyisoquinoline is a compound of interest due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

1-Bromo-3-methoxyisoquinoline is a member of the isoquinoline family, characterized by a bromine atom and a methoxy group attached to the isoquinoline ring. Its chemical structure can be represented as follows:

- Chemical Formula : C_10H_8BrNO

- Molecular Weight : 240.08 g/mol

Biological Activity Overview

1-Bromo-3-methoxyisoquinoline exhibits various biological activities, including antifungal, cytotoxic, and potential neuroprotective effects. Below are some key findings from recent studies:

Antifungal Activity

Research indicates that 1-bromo-3-methoxyisoquinoline demonstrates significant antifungal properties. It has been shown to inhibit the growth of Aspergillus niger and other fungi, making it a candidate for further investigation in antifungal drug development .

Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxic effects on human cells. The mechanism appears to involve the inhibition of fatty acid biosynthesis and disruption of intramolecular interactions within the dibenzofuran ring structure .

Neuroprotective Potential

Recent studies suggest that isoquinoline derivatives, including 1-bromo-3-methoxyisoquinoline, may possess neuroprotective properties. Compounds in this class have been linked to calcium channel blocking activity, which can be beneficial in treating neurodegenerative diseases .

Data Table: Biological Activities of 1-Bromo-3-methoxyisoquinoline

| Activity | Effect | Reference |

|---|---|---|

| Antifungal | Inhibits growth of Aspergillus niger | |

| Cytotoxic | Induces cell death in human cell cultures | |

| Neuroprotective | Potential calcium channel blocker |

Case Studies and Research Findings

- Antifungal Study : In a controlled study, 1-bromo-3-methoxyisoquinoline was tested against Aspergillus niger. The compound showed a dose-dependent inhibition of fungal growth, suggesting its potential application in treating fungal infections .

- Cytotoxicity Assessment : A study examining the cytotoxic effects on various human cell lines revealed that treatment with 1-bromo-3-methoxyisoquinoline resulted in significant cell death compared to untreated controls. The compound's ability to disrupt fatty acid biosynthesis was identified as a key mechanism .

- Neuroprotection Research : Investigations into the neuroprotective effects of isoquinolines indicated that 1-bromo-3-methoxyisoquinoline could serve as a lead compound for developing treatments for neurodegenerative diseases due to its calcium channel blocking properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。